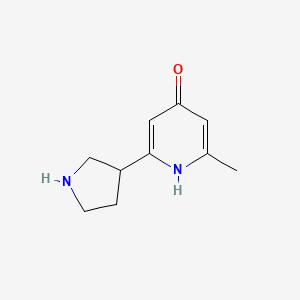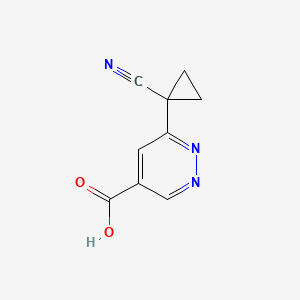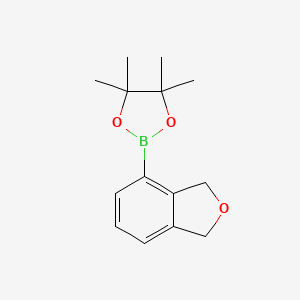
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone is a synthetic compound known for its role as a histone acetyltransferase inhibitor. It is primarily used in cell structure applications and has a molecular formula of C20H16Br2O3 . This compound is also referenced under CAS number 932749-62-7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using p-toluene-sulphonic acid in toluene .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Acts as a histone acetyltransferase inhibitor, affecting gene expression and chromatin structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by inhibiting histone acetyltransferase activity, leading to decreased acetylation of histone H3. This results in chromatin condensation and altered gene expression . It also shows pronounced nitric oxide inhibition in IFN-γ/LPS-induced RAW 264.7 cells, indicating its potential anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone: Known for its histone acetyltransferase inhibition.
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexan-1-one: Another variant with similar properties.
Histone Acetyltransferase Inhibitor II: A related compound with similar inhibitory effects on histone acetyltransferase.
Uniqueness
This compound is unique due to its specific inhibitory action on p300/CBP-selective histone acetyltransferase, while affecting GCN5 and PCAF only at much higher concentrations . This selectivity makes it a valuable tool in epigenetic research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H16Br2O3 |
|---|---|
Poids moléculaire |
464.1 g/mol |
Nom IUPAC |
(2Z,6Z)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8-,15-9- |
Clé InChI |
YOLKEKNTCBWPSD-SFGFDRCGSA-N |
SMILES isomérique |
C1C/C(=C/C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/C1 |
SMILES canonique |
C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)


![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)




![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)


